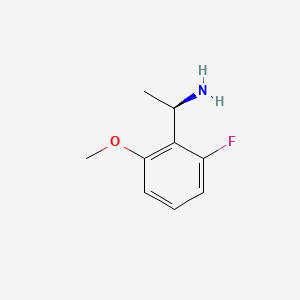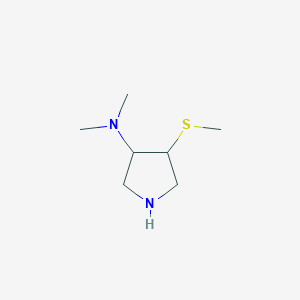
N,N-dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine: is a chemical compound with the molecular formula C7H16N2S. It is known for its unique structure, which includes a pyrrolidine ring substituted with a dimethylamino group and a methylsulfanyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine typically involves the reaction of 4-(methylsulfanyl)pyrrolidine with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification and crystallization to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions:
Oxidation: N,N-dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine can undergo oxidation reactions, where the methylsulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can also undergo reduction reactions, particularly at the pyrrolidine ring, leading to the formation of various reduced derivatives.
Substitution: Substitution reactions can occur at the dimethylamino group or the methylsulfanyl group, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the pyrrolidine ring.
Substitution: Substituted derivatives at the dimethylamino or methylsulfanyl groups.
科学的研究の応用
N,N-dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of N,N-dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
- N,N-dimethyl-4-(methylthio)pyrrolidin-3-amine
- N,N-dimethyl-4-(ethylsulfanyl)pyrrolidin-3-amine
- N,N-dimethyl-4-(propylsulfanyl)pyrrolidin-3-amine
Comparison: N,N-dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research applications.
特性
分子式 |
C7H16N2S |
|---|---|
分子量 |
160.28 g/mol |
IUPAC名 |
N,N-dimethyl-4-methylsulfanylpyrrolidin-3-amine |
InChI |
InChI=1S/C7H16N2S/c1-9(2)6-4-8-5-7(6)10-3/h6-8H,4-5H2,1-3H3 |
InChIキー |
GZXRMSQJHZBCEH-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1CNCC1SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(tert-Butoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13071014.png)

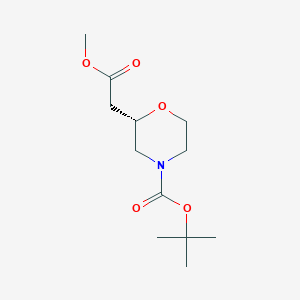
![5-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13071027.png)
![(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13071033.png)
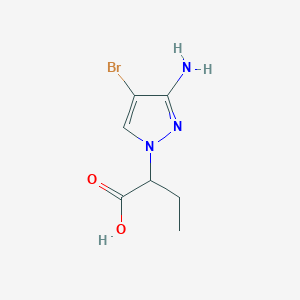

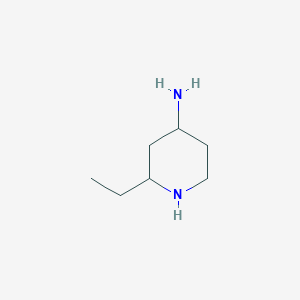
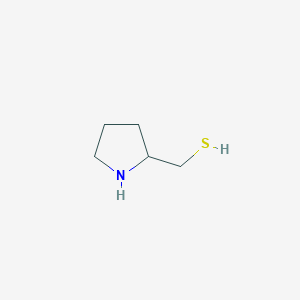

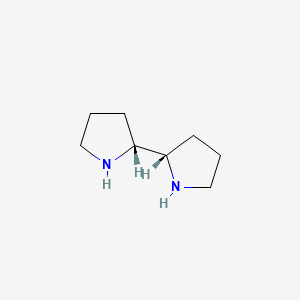
![2-Benzyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine](/img/structure/B13071078.png)
![7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071090.png)
